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Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine dye family, recognized for its
strong absorption, high fluorescence quantum yield, and significant thermal and photostability.
[1][2] These characteristics make it an excellent candidate for various fluorescence-based
applications, including flow cytometry (FACS).[1][3][4] In flow cytometry, ATTO 590 can be
utilized in two primary ways: for live/dead cell discrimination and for the detection of specific
cellular targets through antibody conjugation. This document provides detailed application
notes and protocols for the use of ATTO 590 amine and its derivatives in flow cytometry.

Amine-reactive derivatives of ATTO 590, such as ATTO 590 NHS-ester, are commonly used to
label primary amines on proteins, such as antibodies, or on the surface and within cells.[5][6]
This covalent labeling is stable and allows for the robust detection of cellular markers or the
exclusion of dead cells from analysis.

Spectral Properties and Instrument Setup

A clear understanding of the spectral properties of ATTO 590 is crucial for successful flow
cytometry experiments. The dye is most efficiently excited in the range of 575 - 610 nm.[1]

Key Spectroscopic Data for ATTO 590
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Property Value Reference
Excitation Maximum (Aex) 593 - 594 nm [2][3]
Emission Maximum (Aem) 621 - 624 nm [3]
Molar Extinction Coefficient (g) 120,000 M—tcm™1 [31[4]
Fluorescence Quantum Yield

0.80 [4]
(P)
Fluorescence Lifetime (1) 3.7ns [4]

Recommended Flow Cytometer Configuration

Based on its spectral properties, the following laser and filter combination is recommended for
the detection of ATTO 590 in a flow cytometer:

Component Wavelength/Bandpass Filter
Excitation Laser 561 nm (Yellow-Green) or 594 nm
Emission Filter 610/20 nm or 620/20 nm bandpass filter

Application 1: Live/Dead Cell Discrimination

Amine-reactive dyes are valuable tools for assessing cell viability. In a population of cells, those
with compromised cell membranes (dead cells) will allow the dye to enter and react with
intracellular amines, resulting in a bright fluorescent signal. Live cells, with intact membranes,
will exclude the dye and exhibit minimal fluorescence. This method is compatible with
subsequent fixation and permeabilization steps.

Principle of Amine-Reactive Viability Staining

Caption: Mechanism of live/dead cell staining with amine-reactive dyes.

Protocol: Live/Dead Cell Staining with ATTO 590 NHS-
Ester
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Materials:

e Cells in single-cell suspension

e ATTO 590 NHS-ester

e Anhydrous, amine-free DMSO

e Protein-free PBS (e.g., Dulbecco's PBS)

e FACS buffer (e.g., PBS with 2% BSA and 2.5 mM EDTA)
e 12 x 75 mm flow cytometry tubes

Procedure:

e Prepare a 1 mg/mL stock solution of ATTO 590 NHS-ester: Dissolve 1 mg of ATTO 590 NHS-
ester in 1 mL of anhydrous, amine-free DMSO. This stock solution should be prepared fresh.

o Prepare cells: Harvest and wash cells twice with protein-free PBS to remove any amine-
containing media or proteins.

e Resuspend cells: Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10°
cells/mL.

e Prepare dye working solution: Dilute the ATTO 590 stock solution 1:1000 in protein-free PBS.

e Stain cells: Add 1 pL of the diluted dye to 1 mL of the cell suspension and vortex
immediately.

e Incubate: Incubate the cells for 20-30 minutes at room temperature, protected from light.
e Wash: Wash the cells once with 1-2 mL of FACS buffer.

o Proceed with further staining: The cells can now be used for subsequent antibody staining,
fixation, and permeabilization as required by your experimental protocol.
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e Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter
settings for ATTO 590.

Application 2: Detection of Cellular Targets with
ATTO 590-Conjugated Antibodies

ATTO 590 NHS-ester can be covalently conjugated to primary or secondary antibodies to
detect specific cell surface or intracellular antigens by flow cytometry.

Workflow for Antibody Conjugation and Staining
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Caption: Workflow for ATTO 590 antibody conjugation and cell staining.

Protocol: Conjugation of ATTO 590 NHS-Ester to an
Antibody

Materials:

Antibody (2 mg/mL in amine-free buffer, e.g., PBS)
ATTO 590 NHS-ester

Anhydrous, amine-free DMSO

1 M Sodium bicarbonate buffer (pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Prepare the antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an
amine-free buffer like PBS.[6] If the antibody solution contains amines (e.g., Tris or glycine),
it must be dialyzed against PBS. Add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for
each mL of antibody solution to achieve the optimal pH for conjugation.[6]

Prepare the dye solution: Immediately before use, dissolve ATTO 590 NHS-ester in
anhydrous, amine-free DMSO to a concentration of 2 mg/mL.[6]

Perform the conjugation: Add a 2-fold molar excess of the reactive dye to the antibody
solution.[6] For example, add 10 uL of the dye solution to 1 mL of the protein solution.[6]

Incubate: Incubate the reaction for 30-60 minutes at room temperature with constant stirring.
[6] For ATTO 590-NHS, an incubation of 18 hours at room temperature may be required for
the reaction to complete.[7]

Purify the conjugate: Separate the labeled antibody from the unreacted dye using a gel
filtration column pre-equilibrated with PBS.[5]
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Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye
molecules per antibody, can be calculated by measuring the absorbance of the conjugate at
280 nm and 593 nm. A correction factor is needed to account for the dye's absorbance at
280 nm.

Protocol: Staining Cells with an ATTO 590-Conjugated
Antibody

Materials:

Single-cell suspension
ATTO 590-conjugated antibody
FACS buffer (PBS with 2% BSA and 0.1% sodium azide)

12 x 75 mm flow cytometry tubes

Procedure:

Prepare cells: Resuspend 1 x 10° cells in 100 pL of FACS buffer.

Block Fc receptors (optional but recommended): Incubate cells with an Fc receptor blocking
reagent to reduce non-specific binding.

Add antibody: Add the optimal concentration of the ATTO 590-conjugated antibody
(previously determined by titration) to the cell suspension.

Incubate: Incubate for 20-30 minutes at 4°C in the dark.

Wash: Add 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the
supernatant. Repeat the wash step.

Resuspend: Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 300-
500 pL).

Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter
settings for ATTO 590.
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Troubleshooting
Issue Possible Cause Suggested Solution
] ) ) Use a brighter fluorophore or
Weak or no signal Low antigen expression

an amplification strategy.

Subootimal antibod Titrate the antibody to
uboptimal antibo
P Y determine the optimal

concentration )
concentration.
Verify the pH of the
Inefficient conjugation conjugation reaction and the
quality of the NHS-ester.
Include an isotype control, use
High background Non-specific antibody binding Fc block, and increase the

number of wash steps.

o ] Use a viability dye to exclude
Dead cells binding antibody )
dead cells from the analysis.

Antibody concentration too Titrate the antibody to a lower
high concentration.
) Run single-color compensation
o Spectral overlap with other
Compensation issues controls for each fluorochrome

fluorochromes
used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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